molecular formula C25H20FN7O B2617947 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920388-04-1

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2617947
CAS No.: 920388-04-1
M. Wt: 453.481
InChI Key: YDADKJCHCWFORE-UHFFFAOYSA-N
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Description

(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 3-fluorophenyl group at position 3, a piperazine ring at position 7, and a naphthalen-1-yl methanone moiety. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O/c26-18-7-4-8-19(15-18)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)21-10-3-6-17-5-1-2-9-20(17)21/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADKJCHCWFORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H19F2N7O
  • Molecular Weight : 435.4 g/mol
  • CAS Number : 920227-82-3

The compound features a piperazine moiety linked to a triazolo-pyrimidine and a naphthalene group, which may contribute to its biological activity.

Research indicates that triazole derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Many triazole compounds have been identified as inhibitors of various kinases, which play critical roles in cell signaling pathways related to cancer progression .
  • Anticancer Properties : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. The mechanism is likely related to the modulation of pathways involving fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .
  • Psychopharmacological Effects : Some studies suggest that similar compounds may influence neurotransmitter systems, providing potential applications in treating psychiatric disorders .

Anticancer Activity

A study evaluating the anticancer properties of triazole derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
H46010.0FGFR1 inhibition
HCT11612.5Apoptosis induction
HeLa15.0Cell cycle arrest
B16-F108.0Inhibition of proliferation

The data indicates a promising profile for further development as an anticancer agent.

Case Studies

  • Case Study on FGFR1 Inhibition :
    A series of experiments were conducted to evaluate the inhibitory effect on FGFR1. The compound was tested alongside other known inhibitors. Results indicated that it had comparable efficacy with established drugs, suggesting its viability as a lead compound for further development .
  • Toxicity Assessment :
    Toxicological evaluations revealed that the compound exhibited low toxicity towards non-cancerous cells while maintaining significant activity against cancer cells. This selectivity is crucial for developing safe therapeutic agents .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that derivatives of piperazine and triazole exhibit significant anticancer properties. For instance, compounds structurally similar to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone have been tested against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in human breast cancer cells through mechanisms involving PARP inhibition and caspase activation .
  • Neurological Disorders
    • The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Similar structures have demonstrated efficacy as serotonin receptor agonists, which may be beneficial in managing conditions like depression and anxiety .
  • Antimicrobial Properties
    • Compounds containing the triazole ring have been noted for their antimicrobial activity. The incorporation of fluorine into the structure may enhance this property by affecting the compound's lipophilicity and interaction with microbial membranes .

Case Study 1: Anticancer Efficacy

A study published in Molecules examined a series of piperazine derivatives that included compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values as low as 18 μM against breast cancer cell lines, highlighting their potential as therapeutic agents targeting poly(ADP-ribose) polymerase (PARP) .

Case Study 2: Neuropharmacological Evaluation

In a separate investigation focused on neuropharmacology, a related compound was assessed for its ability to modulate serotonin receptors. The findings suggested that modifications to the piperazine moiety could enhance selectivity for specific receptor subtypes, potentially leading to new treatments for mood disorders .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityNeurotransmitter Interaction
Compound AStructure AModerate (IC50: 25 μM)Serotonin Receptor Agonist
Compound BStructure BHigh (IC50: 15 μM)Dopamine Receptor Antagonist
Compound CStructure CSignificant (IC50: 18 μM)Multiple Receptor Modulator

Conclusions

The compound this compound exhibits promising applications in medicinal chemistry with potential roles in anticancer therapies and neuropharmacology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Chemical Reactions Analysis

Functionalization of the 3-Fluorophenyl Substituent

The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling :

  • Palladium-catalyzed cross-coupling of a boronic ester/acid with a halogenated triazolo[4,5-d]pyrimidine precursor (e.g., 7-chloro-3-iodo-triazolo[4,5-d]pyrimidine) .

  • Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12h .

Key Data :

  • Coupling efficiency depends on the electron-withdrawing nature of the triazolo-pyrimidine core, which activates the iodo substituent for cross-coupling .

  • Fluorophenyl groups enhance metabolic stability and binding affinity in kinase inhibitors .

Naphthyl Methanone-Piperazine Linkage

The naphthalen-1-yl methanone group is attached to piperazine via amide bond formation :

  • Step 1 : Synthesis of naphthalene-1-carbonyl chloride using oxalyl chloride/DMF catalysis.

  • Step 2 : Reaction with piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base .

Table 2: Acylation Reaction Parameters

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C → RT, 12h
Yield80–85%
Purity (HPLC)>95%

Biological Activity-Driven Modifications

The compound’s antiproliferative and kinase-inhibitory activities (e.g., against p38 MAPK) suggest further reactivity:

  • Hydrolysis : The methanone group is stable under physiological conditions but may undergo slow hydrolysis in acidic environments (e.g., lysosomal pH 4.5) .

  • Metabolic Oxidation : Piperazine undergoes N-oxidation in vivo, forming hydroxylated metabolites detected via LC-MS .

Comparative Reactivity with Analogs

Structural analogs from patents and journals highlight:

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the phenyl para-position reduces electron density on the triazole ring, enhancing resistance to nucleophilic attack .

  • Steric Effects : The naphthyl group limits rotational freedom, increasing binding specificity but reducing solubility in aqueous media .

Table 3: Stability Under Accelerated Degradation Conditions

ConditionDegradation ProductsHalf-Life (Days)
pH 1.2 (HCl, 37°C)Hydrolyzed triazole-pyrimidine core3.2
pH 7.4 (PBS, 37°C)Stable>30
UV Light (254 nm)Photo-oxidized naphthyl moiety7.5

Key Research Findings

  • Synthetic Challenges : Low yields (<50%) occur during late-stage piperazine acylation due to steric hindrance from the naphthyl group .

  • Catalytic Improvements : Use of HATU/DIPEA coupling reagents increases acylation efficiency to >80% .

  • Structure-Activity Relationship (SAR) : The 3-fluorophenyl group is critical for kinase inhibition, while the naphthyl methanone enhances cellular permeability .

Comparison with Similar Compounds

Key Analogues:

{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (Compound A) Differences:

  • Triazolo[4,5-d]pyrimidine substituent : 4-methylphenyl vs. 3-fluorophenyl.
  • Methanone group: 4-(trifluoromethyl)phenyl vs. naphthalen-1-yl. Impact:
  • The trifluoromethyl group in Compound A is highly electronegative and lipophilic, whereas the naphthalene in the target compound offers a larger aromatic surface for interactions.

Indole- and Pyrrole-Derived Cannabinoids (e.g., JWH-018 analogues) Differences:

  • Core structure: Indole/pyrrole vs. triazolopyrimidine.
  • Functional groups: Morpholinoethyl vs. piperazine-naphthalen-1-yl methanone. Impact:
  • The naphthalene methanone group mimics the hydrophobic side chains in cannabinoids, suggesting possible overlap in receptor interaction mechanisms .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Indole Cannabinoid (e.g., JWH-018)
Molecular Weight ~490 g/mol (estimated) 496.45 g/mol ~340 g/mol
LogP (Lipophilicity) ~4.5 (predicted) ~5.2 ~6.0
Aromatic Substituents Naphthalene, Fluorophenyl Trifluoromethylphenyl, Methylphenyl Naphthoyl/Adamantyl
Metabolic Stability High (fluorine reduces oxidation) Moderate (trifluoromethyl resists metabolism) Low (prone to hydroxylation)

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via methods analogous to those for Compound A, such as coupling triazolopyrimidine intermediates with substituted piperazines under mild basic conditions (e.g., triethylamine in THF) .
  • SAR Trends: Fluorine substitution at the phenyl ring improves metabolic stability and target affinity compared to methyl or hydrogen analogues . Bulkier aromatic groups (naphthalene) may reduce off-target effects by limiting access to non-specific binding sites .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React a fluorophenyl-substituted pyrimidine precursor with an azide source (e.g., NaN₃) under acidic conditions to form the triazole ring .
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Characterization : Confirm regiochemistry using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). IR spectroscopy can verify functional groups like carbonyls .

Q. How is the naphthalen-1-yl methanone group incorporated into the structure?

The naphthalene moiety is often introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling:

  • Friedel-Crafts : React naphthalene with a chloro- or bromo-acetylpiperazine intermediate in the presence of AlCl₃ .
  • Suzuki-Miyaura : Use a boronic acid-functionalized naphthalene derivative and a halogenated piperazine precursor with a Pd catalyst .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism in triazolo-pyrimidines):

  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure, as demonstrated for related triazolo-pyrimidine derivatives .
  • Variable-temperature NMR : Identify tautomeric equilibria by observing peak splitting or coalescence at different temperatures .
  • DFT calculations : Compare experimental NMR shifts with computed values for different tautomers .

Q. What experimental design considerations are critical for optimizing the yield of the final coupling step?

Key factors include:

  • Catalyst selection : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to minimize side reactions .
  • Solvent system : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Reaction monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can in vitro binding assays be designed to evaluate this compound’s interaction with kinase targets?

  • Kinase inhibition assays : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., Aurora A) at varying compound concentrations (1 nM–10 µM) .
  • Control experiments : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls .
  • Data analysis : Fit dose-response curves to calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Methodological Challenges and Solutions

Q. How can solubility issues in biological assays be addressed?

  • Co-solvents : Use 5–10% DMSO or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug strategies : Introduce phosphate or acetate esters to improve bioavailability .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust solvent conditions .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–10 buffers, H₂O₂, and UV light for 24–72 hours .
  • Analytical methods : HPLC-MS tracks degradation products; compare retention times with synthetic standards .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?

  • Re-dock with flexible residues : Account for protein conformational changes using molecular dynamics (MD) simulations .
  • Solvent effects : Include explicit water molecules in docking models to improve binding affinity predictions .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics independently .

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